molecular formula C16H15N5O2 B6443587 9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine CAS No. 2640962-56-5

9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine

Cat. No. B6443587
CAS RN: 2640962-56-5
M. Wt: 309.32 g/mol
InChI Key: GDSKROFRVVDWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine (CPD) is a novel heterocyclic compound developed for use in scientific research. It is an important tool for understanding the mechanisms of action and biochemical and physiological effects of drugs. CPD has been studied extensively in recent years and has been found to have a wide range of applications in laboratory experiments.

Scientific Research Applications

9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine has been used in a number of scientific research applications. It has been used to study the mechanisms of action of drugs, to investigate the biochemical and physiological effects of drugs, and to evaluate the potential therapeutic effects of drugs. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, and to assess the safety and efficacy of drugs in preclinical studies.

Mechanism of Action

9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine has been found to interact with a variety of proteins and receptors in the body. It binds to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. It also binds to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In addition, it binds to the adenosine A2A receptor, which is involved in the regulation of energy metabolism and cardiovascular function.
Biochemical and Physiological Effects
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine has been found to have a number of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to improved mood and cognition. It has also been found to reduce levels of the stress hormone cortisol, which can lead to improved stress management. In addition, it has been found to increase levels of the neurotransmitter serotonin, which can lead to improved mood and anxiety.

Advantages and Limitations for Lab Experiments

9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, which makes it easy to store and use. Another advantage is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. One limitation is that it is not approved for human use, so it cannot be used in clinical trials. Another limitation is that it is not water-soluble, so it cannot be used in aqueous solutions.

Future Directions

9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine has a number of potential future applications. One potential application is in the development of new drugs for the treatment of psychiatric and neurological disorders. Another potential application is in the development of novel drugs for the treatment of cancer and other diseases. In addition, it could be used to study the effects of drugs on the immune system and to develop new drugs for the treatment of autoimmune disorders. Finally, it could be used to study the effects of drugs on the cardiovascular system and to develop new drugs for the treatment of cardiovascular diseases.

Synthesis Methods

9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine is a synthetic compound that is produced by the condensation of 9-cyclopropyl-9H-purin-6-amine and 2,3-dihydro-1,4-benzodioxin-6-yl chloride. The condensation reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction is then quenched with aqueous sodium hydroxide and the product is purified by column chromatography.

properties

IUPAC Name

9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-4-12-13(23-6-5-22-12)7-10(1)20-15-14-16(18-8-17-15)21(9-19-14)11-2-3-11/h1,4,7-9,11H,2-3,5-6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSKROFRVVDWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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